(E)-5-Tetradecene

Catalog No.
S1551644
CAS No.
41446-66-6
M.F
C14H28
M. Wt
196.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-5-Tetradecene

CAS Number

41446-66-6

Product Name

(E)-5-Tetradecene

IUPAC Name

(E)-tetradec-5-ene

Molecular Formula

C14H28

Molecular Weight

196.37 g/mol

InChI

InChI=1S/C14H28/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h9,11H,3-8,10,12-14H2,1-2H3/b11-9+

InChI Key

SNIFAVVHRQZYGO-PKNBQFBNSA-N

SMILES

CCCCCCCCC=CCCCC

Canonical SMILES

CCCCCCCCC=CCCCC

Isomeric SMILES

CCCCCCCC/C=C/CCCC

(E)-5-Tetradecene is an organic compound with the molecular formula C14H28C_{14}H_{28} and a molecular weight of 196.3721 g/mol. It is classified as an alkene, specifically a long-chain unsaturated hydrocarbon, due to the presence of a double bond between the fifth and sixth carbon atoms in its linear structure. The compound is also known by various names, including (5E)-5-tetradecene and trans-5-tetradecene. Its chemical structure can be represented as follows:

Structure CH3(CH2)4CH=CH(CH2)7CH3\text{Structure }CH_3(CH_2)_4CH=CH(CH_2)_7CH_3

(E)-5-Tetradecene is notable for its stereochemistry, with the "E" designation indicating that the highest priority groups on either side of the double bond are on opposite sides, which influences its physical and chemical properties.

(E)-5-Tetradecene itself likely doesn't have a specific biological mechanism of action. However, its chemical properties, particularly the presence of the double bond, allow it to participate in various reactions depending on the context. For instance, during polymerization, it can react with similar molecules to form long chains, a property potentially useful in material science research.

  • Information on the specific hazards of (E)-5-Tetradecene might be limited. However, general safety considerations for alkenes should be applied:
    • Flammability: Likely flammable based on the hydrocarbon structure.
    • Reactivity: The double bond can react with strong oxidizing agents or undergo radical-initiated reactions, posing potential fire or explosion hazards.
    • Limited data on toxicity: Always handle unknown chemicals with proper personal protective equipment (PPE) and consult safety data sheets (SDS) for specific handling procedures.

Material Science:

  • Polymer Synthesis: (E)-5-Tetradecene can serve as a co-monomer in the synthesis of various polymers through processes like polymerization and copolymerization. These polymers hold potential applications in diverse areas, including packaging materials, coatings, and adhesives .
  • Organic Light-Emitting Diodes (OLEDs): Research explores the use of (E)-5-Tetradecene derivatives in the development of efficient OLED materials. These materials offer potential advantages like improved stability and light-emitting properties .

Catalysis:

  • Homogeneous Catalysis: (E)-5-Tetradecene can act as a ligand (molecule that binds to a central metal atom) in homogeneous catalysts. These catalysts play a crucial role in various chemical reactions, including hydrogenation and hydroformylation .
  • Heterogeneous Catalysis: Studies investigate the use of (E)-5-Tetradecene as a reactant or probe molecule in the development and characterization of heterogeneous catalysts. These catalysts are employed in diverse industrial processes, including refining and chemical production .

Organic Chemistry:

  • Organic Synthesis: (E)-5-Tetradecene serves as a starting material or intermediate in the synthesis of various organic compounds. These compounds find applications in pharmaceuticals, agrochemicals, and other areas of organic chemistry .
  • Reaction Mechanisms: Research utilizes (E)-5-Tetradecene as a model molecule to study and understand the mechanisms of various organic reactions. This knowledge helps in the development of new and more efficient synthetic methods .
Typical of alkenes, including:

  • Addition Reactions: The double bond in (E)-5-tetradecene can undergo electrophilic addition reactions with halogens, hydrogen halides, and water, resulting in the formation of various products such as haloalkanes and alcohols.
  • Polymerization: (E)-5-tetradecene can act as a monomer in polymerization reactions, leading to the production of polymers used in various applications. This property is particularly valuable in materials science for creating plastics .
  • Oxidation: The compound can be oxidized to form epoxides or alcohols, depending on the conditions and reagents used.

Several methods exist for synthesizing (E)-5-tetradecene:

  • Dehydrohalogenation: This method involves the elimination of hydrogen halides from alkyl halides. For example, treating 1-bromo-5-tetradecane with a strong base can yield (E)-5-tetradecene.
  • Olefin Metathesis: This technique allows for the rearrangement of alkenes to form new alkenes. Using catalysts such as tungsten or molybdenum complexes can facilitate this process.
  • Catalytic Hydrogenation: Starting from tetradecane or other saturated hydrocarbons, selective dehydrogenation can be performed to produce (E)-5-tetradecene under controlled conditions .

(E)-5-Tetradecene has several important applications:

  • Monomer for Polymers: It serves as a key monomer in the production of various polymers and copolymers used in plastics and coatings.
  • Chemical Intermediate: The compound acts as an intermediate in organic synthesis, particularly in the manufacture of surfactants and lubricants.
  • Research Tool: Due to its unique structure, it is often used in studies related to chemical reactivity and polymer science .

Interaction studies involving (E)-5-tetradecene primarily focus on its role as a ligand in homogeneous catalysis. Its ability to coordinate with metal centers enhances catalytic processes, particularly in organic transformations where selectivity and efficiency are crucial. Additionally, studies exploring its pheromonal properties indicate potential interactions with specific receptors in insects.

(E)-5-Tetradecene shares similarities with other long-chain alkenes but exhibits unique properties due to its specific structure. Below is a comparison with similar compounds:

Compound NameMolecular FormulaCharacteristics
(E)-5-DeceneC10H20Shorter chain length; used in similar applications
(Z)-5-TetradeceneC14H28Isomeric form; different stereochemistry affects reactivity
TetradecaneC14H30Saturated alkane; lacks double bond; different reactivity
(Z)-5-DeceneC10H20Isomeric form; shorter chain; different physical properties

The uniqueness of (E)-5-tetradecene lies primarily in its specific geometric configuration and longer carbon chain length compared to its analogs like (E)-5-decene and tetradecane. This configuration influences both its chemical reactivity and potential applications in various fields.

Molecular Structure and Geometric Configuration

(E)-5-Tetradecene is an unsaturated hydrocarbon belonging to the alkene family, characterized by the molecular formula C₁₄H₂₈ and a molecular weight of 196.3721 grams per mole [2] [3]. The compound features a linear fourteen-carbon chain with a carbon-carbon double bond positioned between the fifth and sixth carbon atoms . This double bond is the defining structural feature that distinguishes the compound from its saturated counterpart, tetradecane .

The molecular structure exhibits sp² hybridization at the carbon atoms involved in the double bond, resulting in a planar trigonal geometry with bond angles of approximately 120 degrees [9] [10]. The double bond consists of one sigma bond formed by the overlap of sp² hybrid orbitals and one pi bond formed by the lateral overlap of unhybridized p orbitals [10] [11]. This pi bond restricts rotation around the double bond, enabling the existence of geometric isomers [9] [11].

The IUPAC Standard InChI for (E)-5-tetradecene is InChI=1S/C14H28/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h9,11H,3-8,10,12-14H2,1-2H3/b11-9+, with the corresponding InChIKey being SNIFAVVHRQZYGO-PKNBQFBNSA-N [2] [3]. The SMILES notation is represented as CCCCCCCC/C=C/CCCC, where the forward slash notation indicates the E stereochemistry [3] [4].

PropertyValue
Molecular FormulaC₁₄H₂₈ [2] [3]
Molecular Weight196.3721 g/mol [2] [3]
CAS Registry Number41446-66-6 [2] [3]
IUPAC Standard InChIInChI=1S/C14H28/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h9,11H,3-8,10,12-14H2,1-2H3/b11-9+ [2]
IUPAC Standard InChIKeySNIFAVVHRQZYGO-PKNBQFBNSA-N [2] [3]
SMILES NotationCCCCCCCC/C=C/CCCC [3] [4]

IUPAC Nomenclature

The International Union of Pure and Applied Chemistry nomenclature for this compound follows established rules for naming alkenes [23] [24]. The systematic IUPAC name is (E)-tetradec-5-ene, which conveys several key structural features [3] [23]. The root name "tetradec" indicates the fourteen-carbon parent chain, while the suffix "-ene" designates the presence of a carbon-carbon double bond [23] [24].

The numeral "5" specifies the position of the double bond, indicating that it begins at the fifth carbon atom when counting from the end of the chain that gives the double bond the lowest possible number [23] [24]. According to IUPAC rules, the parent chain must be numbered from the end nearest the double bond to ensure the lowest possible numbering for the alkene functional group [23] [24].

The prefix "(E)-" denotes the stereochemical configuration of the double bond according to the Cahn-Ingold-Prelog priority rules [9] [27]. In this system, each substituent attached to the double-bonded carbons is assigned a priority based on atomic number and connectivity [9] [27]. When the two highest priority substituents are on opposite sides of the double bond, the configuration is designated as E (from the German word "entgegen," meaning opposite) [9] [10].

Alternative acceptable IUPAC nomenclature includes "5-Tetradecene, (E)-" and "(5E)-5-Tetradecene," both of which convey the same structural information [2] [3]. The positioning of the stereochemical descriptor may vary, but the fundamental naming principles remain consistent [23] [24].

Naming SystemName
IUPAC Name(E)-tetradec-5-ene [3]
Alternative IUPAC5-Tetradecene, (E)- [2]
Systematic Name(5E)-5-Tetradecene [3]
Stereochemical DescriptorE configuration (entgegen) [9] [10]

Alternative Naming Conventions

Beyond the formal IUPAC nomenclature, (E)-5-tetradecene is known by several alternative naming conventions that reflect different approaches to chemical nomenclature [2] [4]. The most common alternative designation is "trans-5-Tetradecene," which employs the older cis-trans nomenclature system [2] [4]. This terminology predates the E/Z system and describes the geometric relationship of substituents around the double bond [9] [14].

In the trans nomenclature, the term indicates that the hydrogen atoms attached to the double-bonded carbons are on opposite sides of the double bond [11] [14]. While this system is adequate for simple alkenes with identical substituents, the E/Z system provides a more comprehensive and unambiguous method for describing stereochemistry [9] [10].

Other alternative names include "E-Tetradec-5-ene" and various trade or commercial designations used in industrial applications [2] [4]. The compound may also be referenced by its Chemical Abstracts Service registry number 41446-66-6, which provides a unique identifier independent of naming conventions [2] [3].

The multiplicity of naming systems reflects the historical development of chemical nomenclature and the ongoing evolution of standardization efforts [23] [28]. While IUPAC nomenclature is preferred in scientific literature, alternative names persist in various contexts, particularly in commercial and industrial applications [4] .

Stereochemical Properties

The stereochemical properties of (E)-5-tetradecene are fundamentally determined by the restricted rotation around the carbon-carbon double bond [9] [10]. This restriction arises from the pi bond component of the double bond, which would be disrupted by rotation [10] [11]. Consequently, the molecule exists in a fixed geometric configuration that significantly influences its physical and chemical properties [20] [30].

The E configuration specifically indicates that the highest priority substituents on each carbon of the double bond are positioned on opposite sides [9] [27]. In the case of (E)-5-tetradecene, the priority assignment follows the Cahn-Ingold-Prelog rules, where the longer carbon chains receive higher priority than shorter ones or hydrogen atoms [9] [27].

This stereochemical arrangement affects several molecular properties, including dipole moment, intermolecular interactions, and reactivity patterns [20] [30]. The E isomer typically exhibits different physical properties compared to its Z counterpart, including variations in melting point, boiling point, and molecular packing efficiency [20] [31].

The stereochemical stability of (E)-5-tetradecene under normal conditions is high due to the substantial energy barrier required for cis-trans isomerization [20] [30]. Conversion between E and Z forms typically requires either high-energy conditions such as elevated temperature or photochemical activation [6] [20].

Physical property measurements reveal that (E)-5-tetradecene has a density of 0.8±0.1 grams per cubic centimeter, a boiling point of 251.6±7.0 degrees Celsius at 760 millimeters of mercury, and a refractive index of 1.442 [17] [34]. These values reflect the influence of the molecular geometry and intermolecular forces characteristic of the E configuration [30] [31].

PropertyValue
Density0.8±0.1 g/cm³ [17]
Boiling Point251.6±7.0 °C at 760 mmHg [17]
Flash Point100.3±9.1 °C [17]
Refractive Index1.442 [17]
Vapour Pressure (25°C)0.0±0.2 mmHg [17]
LogP7.68 [17]

Structural Comparison with (Z)-5-Tetradecene

The structural comparison between (E)-5-tetradecene and its geometric isomer (Z)-5-tetradecene reveals the significant impact of stereochemistry on molecular properties [15] [16]. Both compounds share identical molecular formulas (C₁₄H₂₈) and molecular weights (196.3721 grams per mole) but differ fundamentally in their three-dimensional arrangements [15] [16].

The primary distinction lies in the orientation of substituents around the double bond [15] [16]. While (E)-5-tetradecene has the highest priority substituents on opposite sides of the double bond, (Z)-5-tetradecene has these groups positioned on the same side [15] [16]. This difference is reflected in their respective CAS registry numbers: 41446-66-6 for the E isomer and 41446-62-2 for the Z isomer [15] [16].

The IUPAC Standard InChIKey values also differ between the isomers, with (E)-5-tetradecene having SNIFAVVHRQZYGO-PKNBQFBNSA-N and (Z)-5-tetradecene having SNIFAVVHRQZYGO-LUAWRHEFSA-N [15] [16]. These unique identifiers reflect the different stereochemical configurations and enable unambiguous identification of each isomer [15] [16].

Structural analysis reveals that the Z isomer generally exhibits different physical properties due to its molecular geometry [20] [31]. The cis arrangement typically results in less efficient molecular packing, which can affect properties such as melting point and intermolecular interactions [20] [31]. Studies indicate that cis isomers generally have lower melting points than their trans counterparts due to reduced symmetry and packing efficiency [31] [36].

The stereochemical differences also influence the compounds' chemical reactivity and biological activity profiles [20] . The spatial arrangement of functional groups affects how the molecules interact with other chemical species, potentially leading to different reaction pathways or selectivities [20] .

Property(E)-5-Tetradecene(Z)-5-Tetradecene
CAS Number41446-66-6 [2]41446-62-2 [16]
ConfigurationE (trans) [2]Z (cis) [15]
IUPAC Name(E)-tetradec-5-ene [3](Z)-tetradec-5-ene [15]
Common Nametrans-5-Tetradecene [2]cis-5-Tetradecene [15]
Molecular Weight196.3721 g/mol [2]196.3721 g/mol [15]
InChIKeySNIFAVVHRQZYGO-PKNBQFBNSA-N [2]SNIFAVVHRQZYGO-LUAWRHEFSA-N [16]
Stereochemical ArrangementSubstituents on opposite sides [9]Substituents on same side [15]

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

6.9

UNII

6MV8XMM426

Wikipedia

(5E)-5-tetradecene

Dates

Last modified: 04-14-2024

Explore Compound Types